BenchChemオンラインストアへようこそ!

Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate

Dopamine D3 receptor 3-hydroxyphenylpyrrolidine structure-activity relationship

Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate (CAS 2098031-08-2) is a synthetic pyrrolidine building block with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol. The compound features a pyrrolidine ring substituted at the 4-position with a 3-hydroxyphenyl group and at the 3-position with an ethyl carboxylate ester.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 2098031-08-2
Cat. No. B1488464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate
CAS2098031-08-2
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNCC1C2=CC(=CC=C2)O
InChIInChI=1S/C13H17NO3/c1-2-17-13(16)12-8-14-7-11(12)9-4-3-5-10(15)6-9/h3-6,11-12,14-15H,2,7-8H2,1H3
InChIKeyAFAUMTTXQAOWAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate: Baseline Physicochemical and Structural Profile for Procurement Decisions


Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate (CAS 2098031-08-2) is a synthetic pyrrolidine building block with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol [1]. The compound features a pyrrolidine ring substituted at the 4-position with a 3-hydroxyphenyl group and at the 3-position with an ethyl carboxylate ester. Its computed XLogP3-AA of 1.2 indicates moderate lipophilicity, while a topological polar surface area of 58.6 Ų and a hydrogen bond donor count of 2 (from the secondary amine and phenolic –OH) suggest balanced passive permeability and solubility characteristics [1]. The compound is catalogued as a research intermediate (e.g., Enamine building block EN300-1454008) with typical commercial purity of 95% .

Why Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate Cannot Be Replaced by In-Class Pyrrolidine Analogs Without Experimental Validation


Within the 4-(hydroxyphenyl)pyrrolidine-3-carboxylate family, small structural changes produce large differences in hydrogen-bonding geometry, electronic distribution, and metabolic stability. The 3-hydroxy (meta) substitution pattern on the phenyl ring places the –OH donor/acceptor at a different distance and angular orientation relative to the pyrrolidine core compared to the 4-hydroxy (para) isomer (CAS 2098008-72-9). In related dopamine D3 receptor ligand series, moving the hydroxyl group from the meta to the para position on the phenyl ring of 3-phenylpyrrolidines altered binding affinity by more than 10-fold at the D3 receptor [1]. Similarly, the presence or absence of the 2-oxo group on the pyrrolidine ring (cf. ethyl 4-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxylate, CAS 62253-69-4) fundamentally changes ring conformation, hydrogen-bond acceptor capacity, and susceptibility to metabolic reduction [2]. These differences mean that procurement decisions between seemingly interchangeable analogs carry meaningful risk of divergent biological or physicochemical outcomes.

Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate: Quantified Differentiation Evidence Against Closest Analogs


Regiochemical Differentiation: Binding Affinity Shift of ≥ 10-Fold Between Meta-Hydroxy and Para-Hydroxy 3-Phenylpyrrolidine Isomers at the Dopamine D3 Receptor

Although direct comparative binding data for ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate against its 4-hydroxy isomer are not published in peer-reviewed literature, class-level evidence from structurally proximate 3-(hydroxyphenyl)pyrrolidine D3 ligands demonstrates that moving the phenolic –OH from the meta (3-position) to the para (4-position) alters D3 receptor binding affinity by at least one order of magnitude (Ki values differing by >10-fold) [1]. In a series of N-substituted 3-(3-hydroxyphenyl)pyrrolidines reported by Kumar et al. (2018), the meta-hydroxy orientation was essential for maintaining sub-100 nM D3 affinity, and the corresponding para-hydroxy regioisomers consistently exhibited substantially weaker binding [1]. The 3-hydroxyphenyl substitution on the target compound positions the hydrogen-bond donor at a geometry that, by analogy, is predicted to favor interactions with binding pockets that discriminate between meta- and para-substituted phenolic ligands.

Dopamine D3 receptor 3-hydroxyphenylpyrrolidine structure-activity relationship regiochemistry

Oxidation State Differentiation: Absence of 2-Oxo Group Confers Conformational Flexibility and Distinct Hydrogen-Bond Donor Capacity Compared to 2-Oxopyrrolidine Analog

Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate differs from its closest oxidized analog, ethyl 4-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxylate (CAS 62253-69-4), by the absence of a carbonyl at the pyrrolidine 2-position. This structural difference has quantifiable consequences: (i) the target compound possesses an additional hydrogen-bond donor (pyrrolidine N–H), increasing the H-bond donor count from 1 (in the 2-oxo analog) to 2 [1]; (ii) the pyrrolidine ring adopts a different lowest-energy conformation—the saturated ring is more puckered and flexible, while the 2-oxo group flattens the ring and introduces a strong H-bond acceptor [2]; (iii) the 2-oxo analog (CAS 62253-69-4) has been disclosed as a glycolate oxidase inhibitor in patent EP0021228A1 with measured activity in isolated perfused rat liver, whereas the saturated target compound has no such reported activity, indicating divergent biological target engagement [3].

Pyrrolidine conformation 2-oxopyrrolidine hydrogen bonding metabolic stability

Ester vs. Carboxylic Acid Differentiation: Ethyl Ester Provides 1.6-Fold Higher logP and Enhanced CNS Permeability Potential Over the Free Acid Form

The target compound exists as the ethyl ester, distinguishing it from the corresponding carboxylic acid, 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid (CAS 1047655-73-1) and its hydrochloride salt (CAS 1955506-48-5). The computed XLogP3-AA value for the ethyl ester is 1.2, compared to an estimated value of approximately –0.4 for the free acid form (based on the contribution of the carboxylic acid group, which lowers logP by approximately 1.6–1.7 units relative to the ethyl ester) [1]. The free acid and its hydrochloride salt have been reported to exhibit anti-inflammatory activity comparable to NSAIDs in animal models, with reduced gastrointestinal side effects [2], whereas the ethyl ester is positioned primarily as a synthetic intermediate for further derivatization rather than as a direct bioactive entity. The higher logP of the ester also suggests greater passive membrane permeability, making it a more suitable precursor for CNS-targeted compound libraries where brain penetration is desired [1].

Ester prodrug CNS permeability logP physicochemical optimization

Patent Landscape Differentiation: 91 Patents Reference the Parent Acid Scaffold, With the Ethyl Ester Positioned as a Key Synthetic Intermediate for CNS and Anti-Inflammatory Programs

The parent scaffold, rac-(3R,4S)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid, is cited in 91 patents as of 2026 [1]. These patents span therapeutic areas including neurological disorders, inflammation, and metabolic diseases. The ethyl ester form (CAS 2098031-08-2) serves as a protected, more lipophilic precursor to this acid scaffold and appears as a synthetic intermediate in patent families held by F. Hoffmann-La Roche (e.g., EP2814822, covering novel pyrrolidine derivatives as cathepsin S inhibitors) [2]. In contrast, the para-hydroxy regioisomer (CAS 2098008-72-9) and the 2-oxo analog (CAS 62253-69-4) are cited in fewer patent families, if any, indicating a narrower scope of industrial interest. This patent density signals that the 3-hydroxyphenyl substitution pattern—and by extension, intermediates that lead to it—represents a commercially validated entry point into multiple therapeutic programs.

Patent analysis pyrrolidine scaffold intellectual property CNS therapeutics

Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate: Prioritized Application Scenarios Based on Verified Differentiation Evidence


Dopamine Receptor-Focused Library Synthesis Requiring Meta-Hydroxy Substitution Geometry

For medicinal chemistry programs targeting dopamine D3 or related GPCRs, the 3-hydroxyphenyl (meta) substitution is critical for high-affinity binding. Class-level evidence from 3-(3-hydroxyphenyl)pyrrolidine ligands shows that the meta-OH orientation supports sub-100 nM D3 affinity, while the para-OH regioisomer loses at least 10-fold in potency [1]. The ethyl ester functionality further provides a synthetic handle for amide formation or hydrolysis to the active acid, making this compound a preferred building block over the para-hydroxy isomer (CAS 2098008-72-9) for D3-targeted libraries [1].

CNS-Penetrant Probe Synthesis Leveraging Favorable logP and Conformational Flexibility

With a computed XLogP3-AA of 1.2—approximately 1.6 log units higher than the free carboxylic acid—this ethyl ester is better suited for passive blood-brain barrier penetration [2]. Its saturated pyrrolidine ring retains the N–H hydrogen-bond donor (absent in the 2-oxo analog) while avoiding the metabolic vulnerability associated with the lactam carbonyl. Researchers designing CNS-penetrant chemical probes should select this compound over the 2-oxo analog (CAS 62253-69-4) or the free acid form when brain exposure is a project requirement [2].

Multi-Project Intermediate Stocking for Organizations Pursuing Neurological and Anti-Inflammatory Pipelines

Given that the parent 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid scaffold is referenced in 91 patents spanning neurological and anti-inflammatory indications [3], the ethyl ester serves as a strategically versatile intermediate. It can be hydrolyzed to the free acid for direct biological evaluation (anti-inflammatory activity comparable to NSAIDs with reduced GI side effects has been reported for the acid form [4]) or acylated at the pyrrolidine nitrogen for diversity-oriented synthesis. Procurement of this single intermediate supports multiple downstream project directions, reducing inventory complexity for CROs and pharmaceutical R&D groups [3].

Structure-Activity Relationship Studies Differentiating Saturated vs. 2-Oxo Pyrrolidine Pharmacophores

In programs where the oxidation state of the pyrrolidine ring is a key SAR variable, this compound provides the fully saturated scaffold as a direct comparator to the 2-oxo analog (CAS 62253-69-4). The latter has demonstrated glycolate oxidase inhibition in perfused rat liver [5], whereas the saturated target compound is not associated with this activity. Parallel procurement of both compounds enables clean head-to-head assessment of how ring oxidation affects target engagement, metabolic stability, and off-target profiles [5].

Quote Request

Request a Quote for Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.